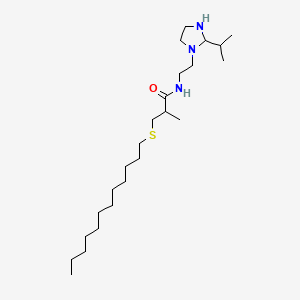
3-(Dodecylsulfanyl)-2-methyl-N-(2-(2-(propan-2-yl)imidazolidin-1-yl)ethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Dodecylsulfanyl)-2-methyl-N-(2-(2-(propan-2-yl)imidazolidin-1-yl)ethyl)propanamide is a complex organic compound that features a combination of sulfanyl, imidazolidinyl, and propanamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dodecylsulfanyl)-2-methyl-N-(2-(2-(propan-2-yl)imidazolidin-1-yl)ethyl)propanamide typically involves multiple steps. One common route includes the following steps:
Formation of the imidazolidinyl group: This can be achieved by reacting an appropriate amine with an aldehyde or ketone under acidic conditions to form the imidazolidine ring.
Attachment of the dodecylsulfanyl group:
Formation of the propanamide group: The final step involves the formation of the propanamide group by reacting the intermediate with a suitable acylating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Dodecylsulfanyl)-2-methyl-N-(2-(2-(propan-2-yl)imidazolidin-1-yl)ethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazolidinyl group can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Dodecylsulfanyl)-2-methyl-N-(2-(2-(propan-2-yl)imidazolidin-1-yl)ethyl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as surfactants or lubricants.
Mechanism of Action
The mechanism of action of 3-(Dodecylsulfanyl)-2-methyl-N-(2-(2-(propan-2-yl)imidazolidin-1-yl)ethyl)propanamide involves its interaction with specific molecular targets. The imidazolidinyl group can interact with enzymes or receptors, modulating their activity. The sulfanyl group can undergo redox reactions, affecting cellular redox balance. The propanamide group can form hydrogen bonds with biological molecules, influencing their structure and function.
Comparison with Similar Compounds
Similar Compounds
Imidazole derivatives: Compounds containing the imidazole ring, such as histidine and histamine.
Sulfanyl compounds: Compounds containing the sulfanyl group, such as thiols and thioethers.
Propanamide derivatives: Compounds containing the propanamide group, such as N-alkylpropanamides.
Uniqueness
3-(Dodecylsulfanyl)-2-methyl-N-(2-(2-(propan-2-yl)imidazolidin-1-yl)ethyl)propanamide is unique due to the combination of these functional groups in a single molecule, providing a diverse range of chemical and biological activities. This combination allows for multiple interactions with biological targets, making it a versatile compound for research and development.
Properties
CAS No. |
92400-09-4 |
|---|---|
Molecular Formula |
C24H49N3OS |
Molecular Weight |
427.7 g/mol |
IUPAC Name |
3-dodecylsulfanyl-2-methyl-N-[2-(2-propan-2-ylimidazolidin-1-yl)ethyl]propanamide |
InChI |
InChI=1S/C24H49N3OS/c1-5-6-7-8-9-10-11-12-13-14-19-29-20-22(4)24(28)26-16-18-27-17-15-25-23(27)21(2)3/h21-23,25H,5-20H2,1-4H3,(H,26,28) |
InChI Key |
MQAYLWPIQBLFRF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCSCC(C)C(=O)NCCN1CCNC1C(C)C |
physical_description |
Liquid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















